molecular formula C20H24N4O2S B2958060 2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one CAS No. 2189499-97-4

2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one

Cat. No.: B2958060
CAS No.: 2189499-97-4
M. Wt: 384.5
InChI Key: SNUSFYXLHFTNTI-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is a compound belonging to the class of heterocyclic organic compounds It features a unique structure combining pyrimidine, pyrido, morpholino, and thioether moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one typically involves multi-step organic synthesis. Each step is meticulously controlled to maintain the integrity of the compound's structure:

  • Starting Materials: The synthesis begins with pyridine and pyrimidine derivatives.

  • Key Reactions:

    • Formation of the Pyrimidine Ring: A condensation reaction between appropriate starting materials.

    • Morpholino Introduction: Through nucleophilic substitution reactions.

    • Thioether Linkage: Achieved via alkylation of benzylthiol with an appropriate intermediate.

  • Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.

Industrial Production Methods: On an industrial scale, the production involves batch or continuous flow processes, employing larger reactors and more robust purification techniques. Automation and stringent quality control measures ensure consistent production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions: 2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: Where the thioether moiety can be converted to sulfoxide or sulfone.

  • Reduction: Potential reduction of the pyrimidine ring under suitable conditions.

  • Substitution: Both the benzylthio and morpholino groups can be targets for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation Reagents: Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halogens for electrophilic substitution, alkyl or aryl halides for nucleophilic substitution.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced derivatives of the pyrimidine ring.

  • Substitution Products: Varying derivatives based on the substituent introduced.

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.

Medicine: Explored in the development of therapeutic agents due to its structural similarities to known drugs.

Industry: Utilized in the synthesis of dyes, agricultural chemicals, and as a ligand in coordination chemistry.

Mechanism of Action

Molecular Targets and Pathways: 2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The benzylthio and morpholino groups play a crucial role in binding to these targets, influencing their activity and resulting in biological effects.

Comparison with Similar Compounds

  • 2-(benzylthio)pyridine derivatives: Share the thioether linkage but lack the morpholino and extended heterocyclic structure.

  • 1-(2-morpholino)pyrimidine derivatives: Similar pyrimidine core but different substituents.

Uniqueness: The combination of benzylthio, morpholino, and pyrimidine-pyrido moieties makes 2-(benzylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one particularly unique, offering diverse reactivity and potential for various applications that similar compounds may not provide.

Properties

IUPAC Name

2-benzylsulfanyl-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c25-18(15-27-14-16-5-2-1-3-6-16)24-8-4-7-17-13-21-20(22-19(17)24)23-9-11-26-12-10-23/h1-3,5-6,13H,4,7-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUSFYXLHFTNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)CSCC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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